molecular formula C10H10BrClO2 B14771933 5-Bromo-3-chloro-2-isopropoxybenzaldehyde

5-Bromo-3-chloro-2-isopropoxybenzaldehyde

Cat. No.: B14771933
M. Wt: 277.54 g/mol
InChI Key: SYXYZZMRXMDXIO-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-isopropoxybenzaldehyde: is an aromatic aldehyde with the molecular formula C10H10BrClO2. This compound is characterized by the presence of bromine, chlorine, and isopropoxy groups attached to a benzaldehyde core. It is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-isopropoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative, such as 3-chloro-2-isopropoxybenzaldehyde.

    Bromination: The bromination of the starting material is carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is typically conducted at low temperatures to control the regioselectivity and yield the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-isopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: 5-Bromo-3-chloro-2-isopropoxybenzoic acid.

    Reduction: 5-Bromo-3-chloro-2-isopropoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-chloro-2-isopropoxybenzaldehyde is used in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: As a precursor in the manufacture of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-isopropoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The bromine and chlorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-3-isopropoxybenzaldehyde
  • 3-Bromo-5-chloro-2-isopropoxybenzaldehyde
  • 5-Bromo-3-chloro-2-methoxybenzaldehyde

Uniqueness

5-Bromo-3-chloro-2-isopropoxybenzaldehyde is unique due to the specific positioning of the bromine, chlorine, and isopropoxy groups on the benzaldehyde ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both electron-withdrawing (bromine and chlorine) and electron-donating (isopropoxy) groups creates a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

5-bromo-3-chloro-2-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H10BrClO2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3

InChI Key

SYXYZZMRXMDXIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)Br)C=O

Origin of Product

United States

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